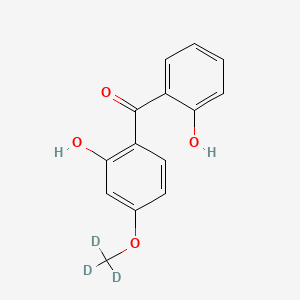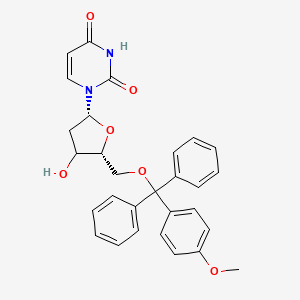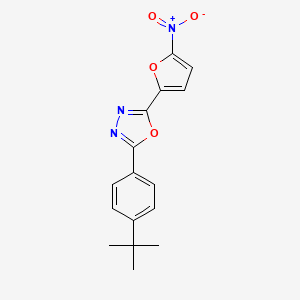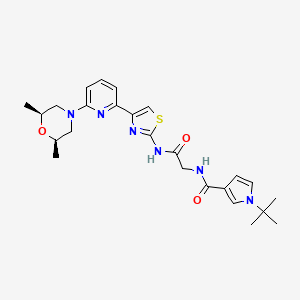
Dioxybenzone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxybenzone-d3, also known as 2,2’-dihydroxy-4-methoxybenzophenone-d3, is a deuterium-labeled derivative of dioxybenzone. Dioxybenzone itself is an organic compound used primarily in sunscreens to block ultraviolet B and short-wave ultraviolet A rays. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioxybenzone-d3 involves the incorporation of deuterium atoms into the dioxybenzone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor, such as deuterated phenol, and then proceed with the standard synthetic route for dioxybenzone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling throughout the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dioxybenzone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Dioxybenzone-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Sunscreen Research: Used to study the efficacy and safety of sunscreens.
Environmental Studies: Helps in tracking the environmental fate and transport of sunscreen agents.
Mecanismo De Acción
Dioxybenzone-d3, like its non-deuterated counterpart, acts as a chemical ultraviolet filter. It absorbs ultraviolet B and short-wave ultraviolet A rays, preventing them from penetrating the skin and causing damage. The deuterium labeling does not significantly alter its mechanism of action but enhances its stability and allows for detailed tracking in research studies.
Comparación Con Compuestos Similares
Similar Compounds
Dioxybenzone: The non-deuterated form, used widely in sunscreens.
Benzophenone-3: Another benzophenone derivative used in sunscreens.
Oxybenzone: A similar compound with a slightly different structure and ultraviolet absorption profile.
Uniqueness
Dioxybenzone-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This labeling also enhances the compound’s stability, making it more suitable for long-term studies.
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3 |
Clave InChI |
MEZZCSHVIGVWFI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)






![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)




